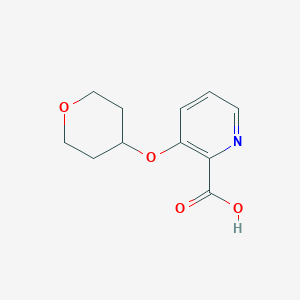

3-(Oxan-4-yloxy)pyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Oxan-4-yloxy)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .

Synthesis Analysis

The synthesis of pyridine carboxylic acid derivatives has been studied in the past . In one study, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization . Three new complexes were prepared, including a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct, and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate, and pyridinium-4-carboxylic acid hydrogen squarate .Molecular Structure Analysis

The molecular structure of pyridine carboxylic acid derivatives has been analyzed using X-ray structural analysis . For example, picolinic acid exists in one of the complexes as a zwitterion . In contrast, pyridine carboxylic acids in two other complexes are in a cationic form .Chemical Reactions Analysis

The chemical reactions involving pyridine carboxylic acid derivatives have been studied . In the structures optimized at the APF-D/6-311++G (d,p) level of theory, no proton migration between the acid molecules is observed (molecular complex, or cocrystal), while single-crystal X-ray diffraction studies showed that proton transfer takes place and the obtained systems are called the hydrogen-bonded ion pair .Aplicaciones Científicas De Investigación

Coordination Polymers and Metal-Organic Frameworks

The reactivity of pyridine carboxylic acid derivatives with metal ions under different conditions can lead to the formation of coordination polymers and metal-organic frameworks. One study highlighted the formation of different products when pyridine-2,4,6-tricarboxylic acid reacted with Zn(II) salts, resulting in coordination polymers with a zigzag structure depending on the presence of pyridine in the reaction mixture (Ghosh, Savitha, & Bharadwaj, 2004). Another investigation demonstrated the synthesis and structural characterization of lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids, revealing their potential in photophysical applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Extraction and Separation Techniques

Pyridine carboxylic acids are also significant in the development of extraction and separation techniques. A study on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) explored the efficiency of different diluents, contributing to the optimization of extraction processes in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

Antimicrobial Activities and DNA Interactions

Research on pyridine carboxylic acids and their derivatives has also extended to evaluating their antimicrobial activities and interactions with DNA. A study investigated the antimicrobial activities, DNA interactions, and spectroscopic characterizations of pyridine-2-carboxylic acid and its derivatives, showing promising results against Gram-positive and Gram-negative bacteria, as well as insightful DNA interactions (Tamer et al., 2018).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds related to pyridine-2-carboxylic acid are areas of active research. For instance, the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters demonstrated the use of carboxylic acids as traceless activators for the synthesis of substituted pyridines, highlighting innovative approaches in organic synthesis (Neely & Rovis, 2014).

Propiedades

IUPAC Name |

3-(oxan-4-yloxy)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)10-9(2-1-5-12-10)16-8-3-6-15-7-4-8/h1-2,5,8H,3-4,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCZOPKBHZBNKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-4-yloxy)pyridine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2843755.png)

![1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2843757.png)

![1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2843763.png)

![(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2843765.png)

![3-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2843767.png)

![Tert-butyl N-[3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]propyl]carbamate](/img/structure/B2843771.png)

![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2843777.png)